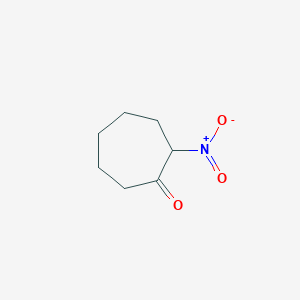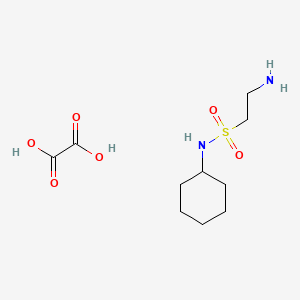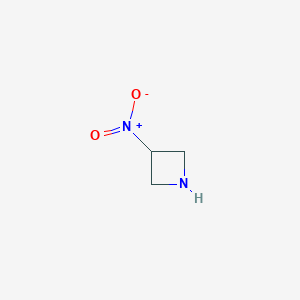
(3R)-3,4-diaminobutan-1-ol
Overview
Description
(3R)-3,4-diaminobutan-1-ol, also known as DAB, is a chiral building block that has been widely used in the synthesis of various biologically active compounds. It is a versatile molecule that can be used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds.
Mechanism of Action
The mechanism of action of (3R)-3,4-diaminobutan-1-ol is not well understood. However, it is believed to act as a chiral auxiliary in asymmetric synthesis. It can also act as a nucleophile in various reactions.
Biochemical and Physiological Effects:
(3R)-3,4-diaminobutan-1-ol has been shown to have low toxicity and is well tolerated by living organisms. It has been used in the synthesis of various biologically active compounds that have shown promising results in vitro and in vivo.
Advantages and Limitations for Lab Experiments
(3R)-3,4-diaminobutan-1-ol is a versatile molecule that can be used in the synthesis of various biologically active compounds. It is also a chiral building block that can be used in asymmetric synthesis. However, the synthesis of (3R)-3,4-diaminobutan-1-ol can be challenging and requires specialized equipment and expertise.
Future Directions
There are several future directions for the research and development of (3R)-3,4-diaminobutan-1-ol. One potential area of research is the synthesis of new chiral ligands for asymmetric catalysis. Another area of research is the development of new biologically active compounds using (3R)-3,4-diaminobutan-1-ol as a building block. Additionally, the use of (3R)-3,4-diaminobutan-1-ol in the synthesis of new materials such as polymers and dendrimers is an area of growing interest.
Scientific Research Applications
(3R)-3,4-diaminobutan-1-ol has been extensively used in the synthesis of various biologically active compounds such as antitumor agents, antiviral agents, and antibacterial agents. It has also been used in the synthesis of chiral ligands for asymmetric catalysis.
properties
IUPAC Name |
(3R)-3,4-diaminobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O/c5-3-4(6)1-2-7/h4,7H,1-3,5-6H2/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYMETYMVDXKRR-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(CN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CO)[C@H](CN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901311005 | |
| Record name | (3R)-3,4-Diamino-1-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901311005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-3,4-diaminobutan-1-ol | |
CAS RN |
1334160-88-1 | |
| Record name | (3R)-3,4-Diamino-1-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1334160-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R)-3,4-Diamino-1-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901311005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{[(4-Chlorophenyl)methyl]amino}-2-hydroxybenzoic acid](/img/structure/B1651665.png)



![2,5-Pyrrolidinedione, 1-[[[5-(tributylstannyl)-3-pyridinyl]carbonyl]oxy]-](/img/structure/B1651672.png)
![N-((E)-2-(1,3-benzodioxol-5-yl)-1-{[(4-bromophenyl)amino]carbonyl}vinyl)-2-bromobenzamide](/img/structure/B1651674.png)
![Acetic acid, [4-(2-aminoethyl)phenoxy]-, methyl ester, hydrochloride](/img/structure/B1651675.png)


![2-[Bis(ethylsulfanyl)methyl]-4,9-diphenyl-3,5,8,10-tetraoxabicyclo[4.4.0]decane](/img/structure/B1651680.png)


